2-(6-甲基吡啶-2-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

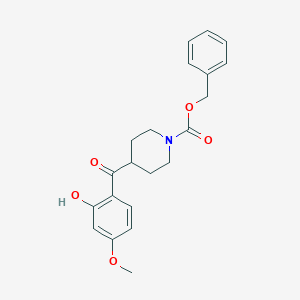

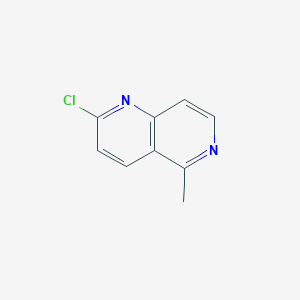

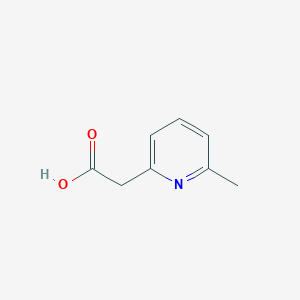

2-(6-Methylpyridin-2-yl)acetic acid is a chemical compound that is related to various pyridine derivatives with potential applications in organic synthesis and medicinal chemistry. The compound is structurally characterized by the presence of a methyl group attached to the pyridine ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide and its methylated derivative, has been described in the literature. These compounds are synthesized using routes that may involve the chemical oxidation of precursors with reagents like peracetic acid, m-chloroperbenzoic acid, and OXONE, leading to various products characterized by spectroscopic methods and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex due to the presence of substituents that introduce steric hindrance. For instance, the sterically hindered ligand 6-(methylpyridin-2-yl)acetate (PICAC) forms a crowded six-membered chelate when coordinated to platinum or palladium, as evidenced by the crystal structures of certain complexes . This steric bulk can lead to conformational rigidity, affecting the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be quite diverse. For example, complexes containing 6-(methylpyridin-2-yl)acetate exhibit unique reactivity patterns, such as ring opening and rapid reaction with nucleophiles like 5'-guanosine monophosphate (5'-GMP). These reactions can lead to the formation of various adducts and products, which can be identified and characterized by spectroscopic techniques . Additionally, the interaction between N-(6-methylpyridin-2-yl)mesitylenesulfonamide and acetic acid demonstrates the potential for hydrogen bonding and the formation of cocrystals or salts, depending on the conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(6-Methylpyridin-2-yl)acetic acid and its derivatives can be influenced by the presence of the methyl group on the pyridine ring. For instance, the absorption and fluorescence spectra of related compounds show weak bands that are attributed to the 2(1H)-pyridinimine moiety in complexes with acetic acid . The steric effects of the methyl group can also impact the NMR signal multiplicities, indicating conformational rigidity . Furthermore, the phytotoxic activity of pyridone derivatives derived from 4-hydroxy-6-methylpyridin-2(1H)-one suggests that these compounds can selectively affect the growth of certain plant species, which is a property that could be explored for agricultural applications .

科学研究应用

多糖热解中的乙酸

关于多糖热解的研究强调了乙酸作为重要产物的形成。该研究考察了热解过程中涉及的化学机制,揭示乙酸是产生的主要非水组分之一。对多糖热解行为的了解突出了乙酸在生物质转化技术中的重要性 (Ponder & Richards, 2010)。

乙酸和酵母细胞死亡

乙酸在科学研究中的另一个重要应用涉及研究其在诱导酵母中细胞死亡中的作用。该研究提供了对乙酸引发的分子事件的宝贵见解,有助于我们了解酵母生物学,并可能为生物技术应用和生物医学策略提供信息 (Chaves 等人,2021)。

酸化作业中的有机酸

乙酸还因其在石油和天然气开采酸化作业中的效用而被探索。它与其他有机酸相比溶解矿物的有效性,突出了其在提高石油和天然气回收效率方面的潜力。该研究强调了乙酸在工业应用中超越其传统用途的多功能性 (Alhamad 等人,2020)。

渗透分离工艺

通过渗透(一种膜工艺)从水中分离乙酸是另一个研究兴趣领域。这种方法与化学工业特别相关,在化学工业中,从水溶液中回收乙酸是一个普遍的挑战。该综述详细介绍了为此目的探索的各种膜材料和工艺配置 (Aminabhavi & Toti, 2003)。

过氧乙酸消毒

最后,对与乙酸密切相关的过氧乙酸作为废水消毒剂的功效进行了综述。该综述讨论了过氧乙酸的优点,包括其广谱活性和环境效益,使其成为传统消毒剂的有希望的替代品 (Kitis, 2004)。

安全和危害

The safety information available indicates that 2-(6-Methylpyridin-2-yl)acetic acid has the GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P305+351+338, and P302+352 .

Relevant Papers I found some papers related to 2-(6-Methylpyridin-2-yl)acetic acid, but they do not provide specific information about this compound .

属性

IUPAC Name |

2-(6-methylpyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZGMJHDNLXBQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623090 |

Source

|

| Record name | (6-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methylpyridin-2-yl)acetic acid | |

CAS RN |

92917-49-2 |

Source

|

| Record name | (6-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。